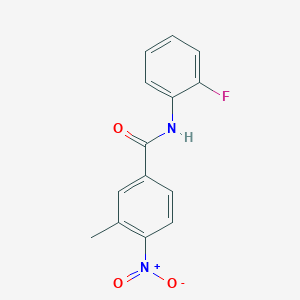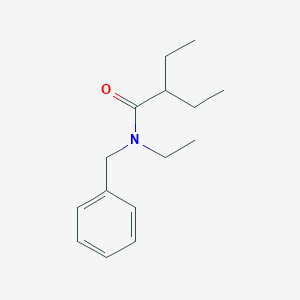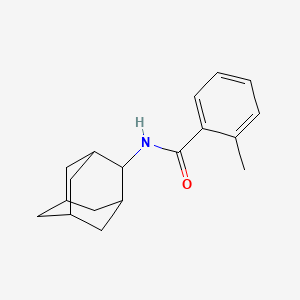![molecular formula C15H22N2O2 B5696689 N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide acts as a competitive inhibitor of the FAAH enzyme, binding to its active site and preventing the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and induce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can induce various physiological effects, including pain relief, anti-inflammatory effects, and anxiety relief. These effects are believed to be mediated by the activation of cannabinoid receptors and the subsequent modulation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has several advantages for lab experiments, including its potency and selectivity as a FAAH inhibitor. However, its limited solubility in water can make it challenging to work with, and its potential toxicity at high concentrations requires careful handling.
Direcciones Futuras
There are several potential future directions for N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide research, including the development of novel N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in various disease states, including chronic pain, anxiety disorders, and inflammatory conditions.
In conclusion, N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is a promising chemical compound with potential therapeutic applications in various fields of research. Its ability to act as a potent and selective inhibitor of the FAAH enzyme makes it an attractive target for drug discovery and development. Further research is needed to explore its full potential and develop novel derivatives with improved properties.
Métodos De Síntesis
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves the reaction of 3-phenylpropanoic acid with N-(2-aminoethyl)morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in its pure form.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has shown potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and drug discovery. Studies have shown that N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can act as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to various physiological processes such as pain management, anxiety relief, and anti-inflammatory effects.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(7-6-14-4-2-1-3-5-14)16-8-9-17-10-12-19-13-11-17/h1-5H,6-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSYNHBCTOXANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)



![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)

